(R)-BPO-27

説明

特性

IUPAC Name |

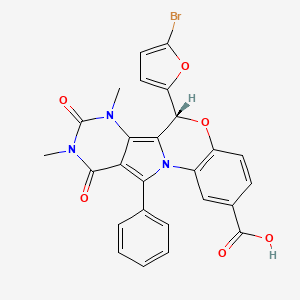

(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHIGSRGYXEQEP-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C3[C@@H](OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-BPO-27's Mechanism of Action on CFTR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which (R)-BPO-27, a potent benzopyrimido-pyrrolo-oxazine-dione inhibitor, modulates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document synthesizes findings from electrophysiological, biochemical, and structural studies to offer a detailed understanding for researchers in the fields of cystic fibrosis, secretory diarrheas, and drug development.

Executive Summary

This compound is the active enantiomer of BPO-27, a small molecule identified as a highly potent inhibitor of the CFTR chloride channel, with reported IC50 values in the low nanomolar range.[1][2] Initially, its mechanism was attributed to competitive inhibition of ATP binding at the nucleotide-binding domains (NBDs) of CFTR, which would stabilize the channel in a closed state.[3][4] However, recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided a more refined model, suggesting that this compound acts as a direct pore blocker. In this revised mechanism, the inhibitor lodges within the chloride-conducting pathway, physically occluding ion transport while permitting the ATP hydrolysis cycle to continue, thus uncoupling ATP hydrolysis from channel gating. This guide will present both the historical and the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action on CFTR

The functional cycle of CFTR is intrinsically linked to the binding and hydrolysis of ATP at its two cytosolic NBDs. This process drives the dimerization of the NBDs, which in turn induces conformational changes in the transmembrane domains (TMDs) to open the chloride ion pore. The precise mechanism by which this compound inhibits this process has been a subject of evolving research.

The ATP-Competitive Inhibition Model (Historical View)

Initial investigations using computational docking and patch-clamp electrophysiology suggested that this compound binds to the cytoplasmic side of CFTR, near the canonical ATP binding site.[3][4] This model proposed that this compound competes with ATP, thereby preventing the necessary conformational changes for channel opening.[3][5]

Key evidence for this model included:

-

A significant increase in the EC50 for ATP-dependent activation of CFTR in the presence of this compound.[3][5]

-

Reduction in the channel's open probability (Po) and an increase in its closed time, without affecting the single-channel conductance.[3][5]

The Pore-Blockage Model (Current Understanding)

More recent structural data from cryo-EM studies of CFTR in complex with this compound have revealed a different mechanism. These studies show the inhibitor binding within the inner vestibule of the CFTR pore, directly occluding the pathway for chloride ion transit.[6][7][8]

Key evidence for this model includes:

-

High-resolution structural data showing this compound physically located within the ion channel pore.[6][8]

-

Biochemical assays demonstrating that while channel conductance is abolished, ATP hydrolysis continues, and may even be slightly stimulated.[6] This indicates an uncoupling of the ATP hydrolysis cycle from the gating of the channel, which contradicts a simple competitive inhibition model.[6][7]

-

The observation that the rate of inhibition is inversely correlated with the probability of NBD dimerization, suggesting that the inhibitor binds more readily when the NBDs are separated (i.e., the channel is in a pre-open or closed state).[6]

dot

dot

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound on CFTR function.

Table 1: Inhibitory Potency of this compound on CFTR

| Assay Type | Cell Line | Activator(s) | IC50 | Reference |

|---|---|---|---|---|

| Short-circuit current | FRT cells expressing human CFTR | Forskolin | ~4 nM | [2] |

| Cell-based fluorescence assay | Fischer rat thyroid (FRT) cells | Forskolin, IBMX, Genistein | ~8 nM (racemic BPO-27) | [1] |

| Single-channel electrophysiology | Inside-out patches | PKA, ATP | ~600 pM | [1] |

| Intestinal loop fluid accumulation | Mouse model | Cholera toxin / STa toxin | ~0.1 mg/kg |[1][9] |

Table 2: Electrophysiological Effects of this compound on CFTR Gating

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Channel Open Probability (Po) | Control | 0.29 ± 0.02 | [3] |

| 5 nM this compound | 0.08 ± 0.01 | [3] | |

| Mean Channel Closed Time | Increased significantly with this compound | - | [3][5] |

| Unitary Channel Conductance | Unaffected by this compound | - |[3][5] |

Table 3: Effect of this compound on ATP-Dependent CFTR Activation and Hydrolysis

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| EC50 of ATP for CFTR activation | Control | 0.27 ± 0.05 mM | [3][5] |

| 0.5 nM this compound | 1.77 ± 0.13 mM | [3][5] | |

| Km of ATP for hydrolysis | Control | 0.36 ± 0.11 mM | [6] |

| 1 µM this compound | 1.6 ± 0.4 mM | [6] | |

| kcat (maximal turnover rate) | Control | 21 ± 3 ATP/protein/minute | [6] |

| | 1 µM this compound | 27 ± 2 ATP/protein/minute |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on CFTR.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the macroscopic chloride current flowing through all CFTR channels on the cell surface.

Objective: To determine the effect of this compound on the total CFTR-mediated chloride current.

Methodology:

-

Cell Culture: HEK-293T or Baby Hamster Kidney (BHK) cells stably expressing wild-type human CFTR are cultured on glass coverslips.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4.

-

Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP, pH 7.2.

-

-

Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and sealed onto the surface of a single cell to form a gigaseal (>1 GΩ).

-

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -40 mV. Voltage steps from -80 mV to +80 mV are applied to generate current-voltage (I-V) relationships.

-

-

CFTR Activation and Inhibition:

-

A baseline current is recorded.

-

CFTR is activated by adding a cocktail of 10 µM Forskolin and 100 µM IBMX to the bath solution to raise intracellular cAMP levels.

-

Once a stable activated current is achieved, this compound is perfused at various concentrations to determine the dose-dependent inhibition.

-

The specificity of the current is confirmed by adding a known CFTR inhibitor, such as CFTRinh-172 (10 µM), at the end of the experiment.

-

-

Data Analysis: The current density (pA/pF) is calculated by normalizing the current amplitude to the cell capacitance. The percentage of inhibition at each concentration of this compound is used to generate a dose-response curve and calculate the IC50.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the observation of the gating (opening and closing) of individual CFTR channels.

Objective: To determine the effect of this compound on CFTR channel open probability (Po), open time, closed time, and single-channel conductance.

Methodology:

-

Configuration: The excised inside-out patch configuration is used, which exposes the intracellular face of the membrane patch to the bath solution.

-

Solutions:

-

Pipette (Extracellular) and Bath (Intracellular) Solution (in mM): 147 NMDG-Cl, 2 MgCl2, 5 HEPES, pH 7.4.

-

-

Recording:

-

A gigaseal is formed on a cell expressing CFTR. The pipette is then retracted to excise a small patch of the membrane.

-

The patch is held at a constant voltage (e.g., -75 mV).

-

-

CFTR Activation and Inhibition:

-

The catalytic subunit of protein kinase A (PKA, 75 nM) and Mg-ATP (1 mM) are added to the bath solution to activate the CFTR channels in the patch.

-

After recording baseline channel activity, this compound is added to the bath at the desired concentration.

-

-

Data Analysis:

-

Channel openings are observed as discrete steps in the current recording.

-

The single-channel current amplitude is measured to determine conductance.

-

The total open time is divided by the total recording time to calculate the open probability (Po).

-

The durations of individual open and closed events are measured to determine mean open and closed times.

-

Ussing Chamber Assay for Transepithelial Ion Transport

This assay measures ion transport across a polarized epithelial monolayer.

Objective: To assess the effect of this compound on CFTR-mediated chloride secretion across an epithelial cell layer.

Methodology:

-

Cell Culture: Fischer rat thyroid (FRT) or human bronchial epithelial (HBE) cells expressing CFTR are grown on permeable filter supports (e.g., Transwells) until they form a confluent, polarized monolayer with high transepithelial resistance.

-

Chamber Setup: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.

-

Measurement: The monolayer is voltage-clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.

-

Experimental Procedure:

-

Initially, symmetrical Ringer's solution is used on both sides.

-

Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).

-

CFTR-mediated chloride secretion is stimulated by adding Forskolin (10-20 µM) and IBMX (100 µM) to the basolateral side.

-

This compound is added cumulatively to the apical side to determine the dose-response for inhibition of the stimulated Isc.

-

At the end of the experiment, a known CFTR inhibitor is added to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc upon stimulation and subsequent inhibition is calculated. The inhibitory effect of this compound is expressed as a percentage of the stimulated current.

Cell Surface Biotinylation for CFTR Trafficking

While this compound is primarily a channel function modulator, this assay can be used to confirm that it does not affect the amount of CFTR at the cell surface.

Objective: To quantify the amount of CFTR protein at the plasma membrane.

Methodology:

-

Cell Treatment: Cells expressing CFTR are treated with either vehicle or this compound for a specified period.

-

Biotinylation:

-

Cells are cooled to 4°C to halt membrane trafficking.

-

The cell surface is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C.

-

The reaction is quenched with a primary amine-containing solution (e.g., glycine in PBS).

-

-

Cell Lysis and Biotinylated Protein Isolation:

-

Cells are lysed in a buffer containing protease inhibitors.

-

A small fraction of the total lysate is saved for analysis of total CFTR expression.

-

The remaining lysate is incubated with streptavidin-conjugated beads to capture the biotinylated (cell surface) proteins.

-

-

Western Blotting:

-

The captured proteins are eluted from the beads.

-

Both the total cell lysate and the surface protein fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using chemiluminescence.

-

-

Data Analysis: The intensity of the CFTR bands in the surface fraction is quantified and normalized to the total CFTR expression in the lysate to determine the relative amount of CFTR at the plasma membrane.

dot

Conclusion

This compound is a potent inhibitor of the CFTR chloride channel. While initial studies pointed towards an ATP-competitive mechanism, the current consensus, supported by high-resolution structural data, is that this compound functions as a direct pore blocker. It physically occludes the ion conduction pathway, thereby inhibiting chloride transport, while uniquely uncoupling this block from the ATP hydrolysis cycle at the NBDs. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided herein, is crucial for the rational design of future CFTR inhibitors for the treatment of secretory diarrheas and other diseases of CFTR hyperactivation.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of ATP binding and hydrolysis in the gating of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the (R)-BPO-27 Binding Site on the CFTR Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of (R)-BPO-27, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. A recent breakthrough in structural biology has shifted our understanding of how this molecule interacts with the CFTR channel, revealing a direct pore-blocking mechanism. This document synthesizes the latest findings, presenting quantitative data, detailed experimental protocols, and visual representations to support further research and drug development efforts in fields such as secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), where CFTR hyperactivation is implicated.[1][2][3]

The this compound Binding Site: A Paradigm Shift

Initially, the mechanism of this compound was hypothesized to involve competition with ATP at the nucleotide-binding domains (NBDs) of CFTR.[4][5][6] This was based on computational docking studies and electrophysiological evidence showing that this compound increased the EC50 for ATP activation of the channel.[4][5] However, a landmark study utilizing cryo-electron microscopy (cryo-EM) has provided a high-resolution structure of CFTR in complex with this compound, definitively locating the binding site and revealing a different inhibitory mechanism.[1][2][7]

The cryo-EM structure, resolved at 2.1 Å, demonstrates that This compound binds within the inner vestibule of the CFTR pore .[1][7] This direct occlusion of the chloride-conducting pathway physically blocks ion translocation, effectively inhibiting the channel's function.[1][2] This finding refutes the earlier hypothesis of competitive binding at the ATP sites and establishes this compound as a direct pore blocker.[1]

The inhibitor's binding is dependent on the conformational state of the channel, with evidence suggesting that it requires some degree of NBD separation for association.[1] The rate of inhibition has been shown to be inversely correlated with the probability of NBD dimerization.[1][2][7]

Key Interacting Residues

The high-resolution structure identifies several amino acid residues lining the pore that are within 4.5 Å of the bound this compound molecule, forming the binding pocket. These interactions are crucial for the high-affinity binding of the inhibitor. A schematic representation of these interactions shows the benzopyrimido-pyrrolo-oxazinedione group, the phenyl group, and the 5-bromofuran group of this compound engaging with specific residues of the CFTR protein.[1][8] A mutation of one of these residues, K95A, has been shown to impact the inhibitory effect of this compound.[1][8]

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified across various experimental setups. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Experimental System | Reference |

| IC50 | ~4 nM | FRT epithelial cells expressing human CFTR (Short-circuit current) | [3][6] |

| IC50 | 0.36 µM | HEK-293T cells (Whole-cell patch clamp) | [4] |

| IC50 | 0.53 nM | Inside-out patches (Macroscopic current) | [4] |

| IC50 | ~600 pM | Inside-out patches (Single-channel electrophysiology) | [6][9] |

| IC50 | Down to ~5 nM | Epithelial cell cultures and intestine (cAMP agonists, cholera toxin, STa toxin) | [6] |

Table 1: Summary of this compound IC50 values.

| Condition | Parameter | Control | With 0.5 nM this compound | Reference |

| ATP Activation | EC50 | 0.27 ± 0.05 mM | 1.77 ± 0.13 mM | [4][5] |

Table 2: Effect of this compound on ATP-dependent activation of CFTR (Note: This data supported the earlier, now revised, hypothesis of ATP competition).

Experimental Protocols

The determination of the this compound binding site and its mechanism of action has relied on cutting-edge structural and functional experimental techniques.

Cryo-Electron Microscopy (Cryo-EM) of the CFTR-(R)-BPO-27 Complex

This protocol outlines the key steps involved in determining the high-resolution structure of CFTR in complex with this compound.

Caption: Workflow for Cryo-EM structure determination of the CFTR-(R)-BPO-27 complex.

Electrophysiological Analysis of CFTR Inhibition

Patch-clamp electrophysiology is a fundamental technique to functionally characterize the effect of this compound on CFTR channel activity.

Caption: Workflow for inside-out patch-clamp analysis of CFTR inhibition by this compound.

Mechanism of Action: Pore Blockade and Uncoupling of ATP Hydrolysis

The cryo-EM structure reveals that while this compound physically obstructs the ion-conducting pore, it does not prevent ATP from binding to the NBDs.[1] This leads to a novel understanding of its mechanism: This compound uncouples chloride conductance from ATP hydrolysis .[1][2][7] The CFTR channel can still bind and likely hydrolyze ATP, but the subsequent ion translocation is blocked by the presence of the inhibitor in the pore.

Caption: Signaling pathway illustrating normal CFTR gating versus inhibition by this compound.

Conclusion and Future Directions

The elucidation of the this compound binding site within the CFTR pore via cryo-EM represents a significant advancement in the field of CFTR pharmacology. This structural insight provides a concrete basis for the rational design of new, even more potent and specific CFTR inhibitors. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Leveraging the detailed structural information to design novel analogs of this compound with improved affinity and pharmacokinetic properties.

-

Mutational Analysis: Further probing the identified binding pocket through site-directed mutagenesis to validate the roles of individual residues in inhibitor binding.

-

Dynamic Studies: Investigating the kinetics of this compound binding and unbinding in relation to the CFTR gating cycle to refine our understanding of its state-dependent inhibition.

This technical guide provides a comprehensive overview of the current knowledge of the this compound binding site on CFTR, serving as a valuable resource for researchers dedicated to understanding and targeting this crucial ion channel.

References

- 1. researchgate.net [researchgate.net]

- 2. doaj.org [doaj.org]

- 3. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of CFTR bound to this compound unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

(R)-BPO-27: A Comprehensive Analysis of its Interaction with the CFTR Protein — Pore Blocker, Not an ATP Competitor

For Immediate Release

New York, NY – November 19, 2025 – Recent high-resolution structural data has definitively characterized the binding mechanism of the potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, (R)-BPO-27. Contrary to earlier hypotheses suggesting competition with ATP, new evidence demonstrates that this compound acts as a direct pore blocker, physically occluding the chloride ion channel. This in-depth guide provides a technical overview of the core evidence, experimental methodologies, and the evolved understanding of this compound's mechanism of action for researchers, scientists, and drug development professionals.

Initially, this compound was suggested to inhibit CFTR by competing with ATP at the nucleotide-binding domains (NBDs). This was based on findings that the inhibitor increased the EC50 for ATP activation of CFTR.[1][2] However, a landmark study in 2025 provided a 2.1 Å resolution cryo-electron microscopy (cryo-EM) structure of CFTR in complex with this compound.[3][4] This structural evidence unequivocally shows this compound binding within the inner vestibule of the CFTR pore, directly blocking the chloride conduction pathway.[3][5][6] Notably, this pore-blocking action occurs while permitting ATP hydrolysis, effectively uncoupling the channel's gating and permeation functions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the mechanism of action of this compound.

| Parameter | Value | Experimental Context | Reference |

| IC50 for CFTR Inhibition | ~4 nM | Cell-based assay in FRT epithelial cells expressing human CFTR. | [7][8] |

| This compound Effect on ATP EC50 | Increased from 0.27 mM to 1.77 mM | Single-channel recordings in inside-out patches with 0.5 nM this compound. | [2] |

| (S)-BPO-27 Activity | Inactive | Enantiomer of this compound. | [1] |

| Inhibition half-time (t1/2) | 12 ± 0.6 s | Macroscopic current recording from inside-out membrane patch with 1 µM this compound. | [3] |

| Recovery half-time (t1/2) | 420 ± 75 s | Macroscopic current recording from inside-out membrane patch after washout of 1 µM this compound. | [3] |

Experimental Protocols

Patch-Clamp Electrophysiology (for ATP Competition Hypothesis)

The initial hypothesis of ATP competition was primarily supported by patch-clamp electrophysiology experiments.

-

Cell Culture and Transfection: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR were used.

-

Electrophysiological Recordings: Single-channel currents were recorded from excised inside-out membrane patches.

-

Experimental Conditions: The intracellular (bath) solution contained varying concentrations of MgATP to activate CFTR. This compound was added to the bath at a fixed concentration (e.g., 0.5 nM).

-

Data Analysis: The open probability (Po) of the CFTR channel was measured at different ATP concentrations in the presence and absence of this compound. The EC50 for ATP activation was then calculated. An increase in the ATP EC50 in the presence of the inhibitor was interpreted as competitive inhibition.[1][2]

Cryo-Electron Microscopy (for Pore Blockade Mechanism)

The definitive evidence for pore blockade came from high-resolution structural studies using cryo-EM.

-

Protein Expression and Purification: Human CFTR was expressed in HEK293 cells and purified using affinity chromatography.

-

Complex Formation: Purified CFTR was incubated with this compound and ATP/Mg2+ to form the complex.

-

Cryo-EM Grid Preparation and Data Collection: The CFTR-(R)-BPO-27 complex was applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.

-

Image Processing and 3D Reconstruction: A large dataset of particle images was processed to reconstruct a high-resolution three-dimensional map of the complex.

-

Model Building and Refinement: An atomic model of the CFTR-(R)-BPO-27 complex was built into the cryo-EM density map and refined to high accuracy. This allowed for the precise visualization of the this compound binding site within the channel pore.[3][4]

Visualizing the Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways and the experimental logic used to differentiate between the two hypotheses.

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of CFTR bound to this compound unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of BPO-27 Enantiomers on CFTR: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas. Pharmacological inhibition of CFTR is a promising therapeutic strategy for conditions characterized by excessive CFTR activity. Among the potent inhibitors identified, the benzopyrimido-pyrrolo-oxazinedione BPO-27 has shown significant promise. This technical guide provides an in-depth analysis of the stereospecificity of BPO-27 enantiomers in their interaction with CFTR. It has been conclusively demonstrated that the inhibitory activity resides exclusively in the (R)-enantiomer, while the (S)-enantiomer is inactive. This guide will detail the experimental evidence for this stereospecificity, the underlying molecular mechanisms, and the experimental protocols utilized in these critical investigations.

Introduction

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel expressed in the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines[1]. Hyperactivation of CFTR is a key factor in the pathophysiology of secretory diarrheas, such as cholera, and autosomal dominant polycystic kidney disease (ADPKD)[1][2][3]. Consequently, the development of potent and specific CFTR inhibitors is a significant focus of drug discovery efforts.

BPO-27 is a highly potent, small-molecule inhibitor of CFTR[1][4]. It contains a single chiral center, leading to the existence of two enantiomers: (R)-BPO-27 and (S)-BPO-27. Research has unequivocally demonstrated that the biological activity of BPO-27 is stereospecific, with this compound being the active inhibitor and (S)-BPO-27 being inactive[1][5][6]. This guide will explore the profound differences in the activity of these enantiomers and the experimental approaches used to elucidate these findings.

Quantitative Analysis of Enantiomeric Activity

The differential activity of the BPO-27 enantiomers has been quantified through various cell-based and electrophysiological assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to assess the potency of these compounds.

| Compound | Assay Type | Cell Line | Activation | IC50 / EC50 | Reference |

| This compound | Short-circuit current | FRT cells expressing human wild-type CFTR | 10 µM forskolin | IC50 ≈ 4 nM | [1] |

| (S)-BPO-27 | Short-circuit current | FRT cells expressing human wild-type CFTR | 10 µM forskolin | Inactive | [1] |

| This compound | Cell-based assay | --- | --- | IC50 of ∼4 nM | [4] |

| (S)-BPO-27 | Cell-based assay | --- | --- | Inactive | [4] |

| This compound | Single-channel electrophysiology (inside-out patches) | --- | --- | IC50 ∼600 pM | [4] |

| This compound | CFTR chloride conductance in epithelial cell cultures | --- | cAMP agonists, cholera toxin, or STa toxin | IC50 down to ∼5 nM | [4][7][8] |

| This compound | Prevention of fluid accumulation in small intestinal loops | Mouse model | Cholera toxin and STa toxin | IC50 down to 0.1 mg/kg | [4][7][8] |

| This compound | ATP activation of CFTR (EC50 shift) | HEK-293T cells expressing human wild-type CFTR | 3 mM ATP | Increased EC50 for ATP from 0.27 to 1.77 mM | [5][6] |

| (S)-BPO-27 | ATP activation of CFTR (EC50 shift) | HEK-293T cells expressing human wild-type CFTR | 3 mM ATP | No significant change in EC50 for ATP | [5] |

Mechanism of Stereospecific Inhibition

The profound difference in the inhibitory activity of the BPO-27 enantiomers stems from their distinct interactions with the CFTR protein.

Binding Site and Molecular Interactions

Initially, it was hypothesized that this compound acts by competing with ATP at the nucleotide-binding domains (NBDs) of CFTR[5][6]. This was supported by evidence that this compound increased the EC50 for ATP activation of CFTR, a hallmark of competitive inhibition[5][6]. Computational docking studies also suggested that this compound binds near the canonical ATP binding site, with a lower binding energy compared to the (S)-enantiomer[5][6].

However, a more recent high-resolution cryo-electron microscopy (cryo-EM) structure of CFTR in complex with this compound has revealed a different mechanism[2][3]. This structure demonstrates that this compound binds directly within the chloride-conducting pore of the channel, effectively acting as a pore blocker[2][3]. The cryo-EM density clearly accommodates the (R)-enantiomer, while the (S)-enantiomer does not fit, providing a structural basis for the observed stereospecificity[2]. This pore-blocking mechanism uncouples ATP hydrolysis from chloride conductance, as the inhibitor allows ATP hydrolysis to proceed while physically obstructing ion flow[2][3].

Impact on CFTR Gating

Single-channel patch-clamp recordings have shown that this compound reduces the open probability (Po) of the CFTR channel and increases the channel's closed time, without altering its unitary conductance[5][6]. This is consistent with a mechanism that stabilizes the closed state of the channel or blocks the open pore. The (S)-enantiomer has no such effect[5].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereospecificity of BPO-27 enantiomers.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

This technique measures the net ion transport across an epithelial monolayer.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR are cultured on permeable supports (e.g., Snapwell inserts) until a confluent and polarized monolayer is formed.

-

Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the monolayer. Each side is bathed in a specific buffer solution.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion flow, is continuously recorded.

-

Experimental Procedure:

-

Basolateral membrane is permeabilized with a pore-forming agent (e.g., nystatin) to isolate the apical membrane currents.

-

A chloride gradient is established across the apical membrane.

-

CFTR is activated by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the apical solution.

-

Once a stable forskolin-stimulated Isc is achieved, increasing concentrations of this compound or (S)-BPO-27 are added to the apical side to determine the dose-dependent inhibition.

-

The IC50 value is calculated from the resulting concentration-response curve.

-

Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents through single or multiple ion channels.

-

Cell Preparation: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a plasmid encoding human wild-type CFTR.

-

Inside-Out Patch Configuration:

-

A glass micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance seal.

-

The pipette is then pulled away from the cell, excising a small patch of the membrane with its intracellular side exposed to the bath solution.

-

-

Recording Conditions:

-

The membrane potential is held at a constant voltage (e.g., -60 mV).

-

The bath solution contains ATP (e.g., 3 mM) and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels within the patch.

-

-

Experimental Procedure:

-

Baseline CFTR channel activity is recorded in the presence of ATP and PKA.

-

This compound or (S)-BPO-27 is added to the bath solution (cytosolic side) at various concentrations.

-

Changes in channel open probability (Po), mean open time, and mean closed time are analyzed to determine the effect of the compounds on channel gating.

-

YFP-Based Halide Quenching Assay

This is a cell-based fluorescence assay to measure CFTR-mediated halide influx.

-

Cell Line: Cells co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L) are used.

-

Principle: The fluorescence of this YFP mutant is quenched upon binding of halides like iodide (I⁻). The rate of fluorescence quenching is proportional to the rate of halide influx through CFTR.

-

Experimental Procedure:

-

Cells are plated in a multi-well plate.

-

CFTR is stimulated with a cAMP agonist (e.g., forskolin).

-

The cells are incubated with varying concentrations of the BPO-27 enantiomers.

-

A solution containing iodide is rapidly added to the wells.

-

The rate of fluorescence quenching is measured using a plate reader.

-

The inhibitory effect of the compounds is determined by the reduction in the quenching rate.

-

Visualizations

Experimental Workflow for Assessing CFTR Inhibition

Caption: Workflow for characterizing BPO-27 enantiomer effects on CFTR.

Signaling Pathway of CFTR Activation and Inhibition by this compound

Caption: CFTR activation pathway and stereospecific inhibition by BPO-27.

Conclusion

The stereospecificity of BPO-27 enantiomers on CFTR is a clear and compelling example of the importance of chirality in drug action. The (R)-enantiomer is a highly potent inhibitor of CFTR, acting as a direct pore blocker, while the (S)-enantiomer is inactive. This profound difference in activity has been rigorously characterized through a combination of cell-based assays, electrophysiology, and structural biology. Understanding this stereospecificity is crucial for the rational design and development of next-generation CFTR inhibitors for the treatment of diseases such as secretory diarrheas and ADPKD. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure of CFTR bound to this compound unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

(R)-BPO-27: A Technical Guide to its Effects on CFTR Channel Gating Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal anion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas. Consequently, the modulation of CFTR activity is a significant therapeutic target. (R)-BPO-27 has emerged as a potent, low-nanomolar inhibitor of CFTR. This technical guide provides an in-depth analysis of the effects of this compound on CFTR channel gating kinetics. It consolidates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and mechanisms of action. Recent structural evidence points towards this compound acting as a direct pore-blocker, a mechanism that uncouples ATP hydrolysis from channel gating, challenging an earlier hypothesis of competitive ATP inhibition.

Introduction to CFTR and this compound

The CFTR protein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cAMP-dependent chloride channel.[1] Its gating is a complex process initiated by phosphorylation of the regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at its two nucleotide-binding domains (NBDs), NBD1 and NBD2.[1][2] This ATP-driven cycle of NBD dimerization and separation controls the opening and closing of the channel pore.[2] Dysregulation of CFTR function, leading to hyperactivation, is a key factor in the pathophysiology of secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[3][4]

This compound is the active enantiomer of the benzopyrimido-pyrrolo-oxazinedione BPO-27 and has been identified as a highly potent inhibitor of CFTR.[4][5] Its efficacy in reducing fluid secretion makes it a promising candidate for the treatment of conditions associated with CFTR hyperactivation.[5]

Mechanism of Action of this compound

The precise mechanism by which this compound inhibits CFTR has been a subject of investigation, with two prominent hypotheses emerging from experimental data.

Pore-Blockage Mechanism (Recent Evidence)

A recent high-resolution cryo-electron microscopy (cryo-EM) study has provided compelling evidence that this compound acts as a direct pore-blocker.[3] This structural data reveals that this compound binds within the inner vestibule of the CFTR pore, physically occluding the pathway for chloride ion conductance.[3] A key finding from this study is that while the channel is blocked, the ATP hydrolysis at the NBDs continues, indicating that this compound uncouples the channel's gating from its enzymatic activity.[3] The binding of the inhibitor is also suggested to be dependent on the conformational state of the NBDs, with a preference for a separated state.[3]

Competitive ATP Inhibition Hypothesis (Earlier Findings)

Prior to the structural elucidation, the prevailing hypothesis, based on electrophysiological and computational modeling studies, was that this compound acts as a competitive inhibitor of ATP.[6][7] These studies demonstrated that this compound significantly increased the EC50 for ATP activation of CFTR, suggesting competition at the ATP-binding sites on the NBDs.[6][7] Single-channel recordings showed that this compound reduces the channel's open probability (Po) primarily by increasing the duration of the closed state, without affecting the single-channel conductance, which is consistent with an effect on gating rather than permeation.[6][7]

While the pore-blocking mechanism is supported by the latest structural data, it is important for researchers to be aware of the earlier competitive inhibition model, as it has influenced a significant body of research.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on the effects of this compound on CFTR.

| Parameter | Value | Cell Type | Method | Reference |

| IC50 (Whole-Cell) | 0.36 µM | HEK-293T | Whole-Cell Patch Clamp | [6] |

| IC50 (Inside-Out Patch) | 0.53 nM | HEK-293T | Inside-Out Patch Clamp | [6] |

| IC50 (Cell-based Assay) | ~4 nM | FRT cells | Short-circuit current | [4] |

| IC50 (cAMP-stimulated) | ~5 nM | Epithelial cell cultures | Short-circuit current | [5] |

Table 1: Inhibitory Potency (IC50) of this compound on CFTR

| Parameter | Control (ATP alone) | With 0.5 nM this compound | Reference |

| EC50 of ATP for CFTR activation | 0.27 ± 0.05 mM | 1.77 ± 0.13 mM | [6] |

Table 2: Effect of this compound on ATP-Dependent Activation of CFTR

| Parameter | Control | With 5 nM this compound | Reference |

| Channel Open Probability (NPo) | 0.29 ± 0.02 | 0.08 ± 0.01 | [6] |

| Mean Channel Open Time | Modestly Reduced | - | [6] |

| Mean Channel Closed Time | Strongly Increased | - | [6] |

| Unitary Conductance | Unaffected | Unaffected | [6] |

Table 3: Effects of this compound on Single CFTR Channel Gating Kinetics

| Parameter | Value | Condition | Reference |

| t1/2 for Inhibition | 12 ± 0.6 s | 1 µM this compound | [3] |

| t1/2 for Recovery | 420 ± 75 s | Washout of 1 µM this compound | [3] |

| Km for ATP Hydrolysis (without this compound) | 0.36 ± 0.11 mM | - | [3] |

| Km for ATP Hydrolysis (with 1 µM this compound) | 1.6 ± 0.4 mM | - | [3] |

Table 4: Kinetic Parameters of this compound Inhibition and its Effect on ATP Hydrolysis

Experimental Protocols

The primary technique for studying the effects of this compound on CFTR channel gating is patch-clamp electrophysiology, particularly in the inside-out configuration.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK-293T) cells or Fischer Rat Thyroid (FRT) cells are commonly used.

-

Transfection: Cells are transiently or stably transfected with a plasmid encoding wild-type human CFTR.

Inside-Out Patch-Clamp Recording

This technique allows for the direct application of substances to the intracellular face of the cell membrane, making it ideal for studying the interaction of this compound and ATP with CFTR.

-

Pipette Solution (Extracellular): Contains a physiological concentration of chloride and is designed to maintain the integrity of the cell membrane. A typical composition is (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, and 10 TES, with the pH adjusted to 7.4.

-

Bath Solution (Intracellular): Contains the components necessary for CFTR activation and the test compounds. A typical composition is (in mM): 140 NMDG-Cl, 2 MgCl2, 1 EGTA, 10 TES, and varying concentrations of Mg-ATP. The pH is adjusted to 7.4.

-

CFTR Activation: For channel activation, the catalytic subunit of PKA (e.g., 75-200 nM) and ATP are added to the bath solution.

-

Data Acquisition: A patch-clamp amplifier and data acquisition software are used to record single-channel currents at a holding potential (e.g., -60 mV).

-

This compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the bath solution at the desired concentrations.

-

Data Analysis: Single-channel events are analyzed to determine the channel open probability (NPo), mean open time, and mean closed time.

Whole-Cell Patch-Clamp Recording

This configuration measures the total CFTR current from the entire cell membrane.

-

Pipette Solution (Intracellular): Contains a low chloride concentration to establish a chloride gradient.

-

Bath Solution (Extracellular): Contains a physiological saline solution.

-

CFTR Activation: CFTR is typically activated by adding a cocktail of forskolin (to raise cAMP levels) and a phosphodiesterase inhibitor (e.g., IBMX) to the bath solution.

-

This compound Application: The inhibitor is applied to the bath solution.

Visualizations

CFTR Channel Gating Cycle

The following diagram illustrates the key steps in the ATP-dependent gating of a PKA-phosphorylated CFTR channel.

Caption: A simplified model of the CFTR channel gating cycle.

Proposed Mechanisms of this compound Action

The following diagrams contrast the two proposed mechanisms of this compound inhibition.

Caption: this compound as a direct pore-blocker of the CFTR channel.

Caption: this compound competing with ATP at the nucleotide-binding domain.

Experimental Workflow for Inside-Out Patch Clamp

This diagram outlines the general workflow for an inside-out patch-clamp experiment to study this compound's effects.

Caption: Workflow for studying this compound with inside-out patch clamp.

Conclusion

This compound is a potent inhibitor of the CFTR chloride channel with significant therapeutic potential. While early studies suggested a mechanism of competitive ATP inhibition, recent structural evidence strongly supports a pore-blocking model where this compound physically obstructs the ion channel, uncoupling gating from ATP hydrolysis. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the quantitative effects, experimental methodologies, and mechanistic understanding of this compound's interaction with CFTR, facilitating further research and development in this critical area.

References

- 1. Coupling of CFTR Cl- channel gating to an ATP hydrolysis cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Control of CFTR channel gating by phosphorylation and nucleotide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of CFTR Cl− channel gating by ATP binding and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of (R)-BPO-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of (R)-BPO-27, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its properties.

Executive Summary

This compound is the active enantiomer of the benzopyrimido-pyrrolo-oxazinedione BPO-27. Initially thought to act as a competitive inhibitor of ATP binding to the nucleotide-binding domains (NBDs) of CFTR, recent high-resolution structural data has revealed that this compound functions as a direct pore blocker. It binds within the inner vestibule of the CFTR channel, physically occluding the chloride ion pathway. This mechanism effectively uncouples chloride conductance from the ATP hydrolysis cycle. With a high potency in the low nanomolar range, this compound has demonstrated significant efficacy in preclinical models of secretory diarrheas and polycystic kidney disease, highlighting its potential as a therapeutic agent.

Mechanism of Action

The primary molecular target of this compound is the CFTR chloride channel. Recent cryo-electron microscopy (cryo-EM) studies have definitively shown that this compound directly occludes the CFTR pore[1][2]. It binds to a site within the inner vestibule of the channel, preventing the passage of chloride ions[1]. This pore-blockage mechanism is in contrast to the earlier hypothesis of competitive inhibition at the ATP-binding site[3][4]. While the presence of this compound does not inhibit ATP hydrolysis, it prevents the conformational changes required for channel opening and ion conduction[1]. The binding of this compound is dependent on the conformational state of CFTR, with a higher affinity for states where the NBDs are separated[1]. The inactive (S)-enantiomer does not fit into the binding pocket, explaining the stereospecificity of the inhibition[1].

Signaling Pathway Diagram

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified across various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Assay Method | Reference |

| IC50 | ~4 nM | FRT cells expressing human CFTR | Short-circuit current | [5] |

| IC50 | ~5 nM | Epithelial cell cultures | Short-circuit current (cAMP-stimulated) | [6][7][8] |

| IC50 | ~10 nM | Epithelial cell cultures | Short-circuit current (cGMP-stimulated) | [6] |

| IC50 | ~600 pM | Inside-out membrane patches | Single-channel electrophysiology | [6] |

Table 2: Effect of this compound on ATP-Dependent CFTR Activation

| Condition | ATP EC50 (mM) | Cell Line | Reference |

| Control | 0.26 ± 0.05 | HEK-293T | [3] |

| + 0.5 nM this compound | 1.77 ± 0.13 | HEK-293T | [3] |

Table 3: Kinetic Parameters of this compound Inhibition

| Parameter | Value | Concentration | Cell Line | Assay Method | Reference |

| Inhibition t1/2 | 12 ± 0.6 s | 1 µM | WT CFTR expressing cells | Inside-out patch-clamp | [1] |

| Recovery t1/2 | 420 ± 75 s | 1 µM | WT CFTR expressing cells | Inside-out patch-clamp | [1] |

Table 4: In Vivo Efficacy of this compound

| Model | Parameter | Value | Administration | Reference |

| Cholera toxin-induced fluid accumulation (mouse) | IC50 | ~0.1 mg/kg | Intraperitoneal | [6][7] |

| STa toxin-induced fluid accumulation (mouse) | IC50 | ~1 mg/kg | Intraperitoneal | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the CFTR channel in response to this compound.

Experimental Workflow Diagram:

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are transfected to express wild-type human CFTR and seeded on glass coverslips 24 hours prior to the experiment[1].

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with a chloride-containing intracellular solution.

-

Patch Excision: An inside-out membrane patch is excised from a CFTR-expressing cell[1].

-

CFTR Activation: The cytosolic face of the membrane patch is perfused with a solution containing ATP and Protein Kinase A (PKA) to activate CFTR channels.

-

Data Acquisition: Macroscopic currents are recorded using an patch-clamp amplifier.

-

Inhibitor Application: this compound is added to the perfusion solution at the desired concentration, and the inhibition of CFTR current is recorded over time[1].

-

Washout: The patch is perfused with an inhibitor-free solution to record the recovery of channel activity.

Short-Circuit Current (Isc) Measurements

This method assesses ion transport across a monolayer of epithelial cells.

Experimental Workflow Diagram:

Protocol:

-

Cell Culture: Fischer Rat Thyroid (FRT) epithelial cells stably expressing human CFTR are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed[5].

-

Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments[9].

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current is measured.

-

CFTR Activation: CFTR-mediated chloride current is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral solution.

-

Inhibition Assay: this compound is added in increasing concentrations to the apical or basolateral side, and the resulting inhibition of the short-circuit current is recorded to determine the IC50 value[5][6].

Cryo-Electron Microscopy (Cryo-EM)

This technique provides high-resolution structural information on the binding of this compound to the CFTR protein.

Experimental Workflow Diagram:

Protocol:

-

Protein Purification: Human CFTR is expressed and purified to homogeneity.

-

Complex Formation: The purified CFTR is incubated with this compound and ATP/Mg to form the inhibitor-bound complex[1].

-

Grid Preparation: The CFTR-(R)-BPO-27 complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a vitrified sample.

-

Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: The collected images are processed to reconstruct a high-resolution 3D map of the CFTR-(R)-BPO-27 complex[1].

-

Model Building: An atomic model of the complex is built into the cryo-EM density map to visualize the binding site and interactions of this compound with CFTR residues[1][10].

Mouse Model of Secretory Diarrhea

This in vivo model is used to assess the efficacy of this compound in reducing intestinal fluid secretion.

Experimental Workflow Diagram:

Protocol:

-

Animal Dosing: Mice are administered this compound via intraperitoneal injection or oral gavage at various doses[6].

-

Surgical Procedure: After a set time, the mice are anesthetized, and a laparotomy is performed to expose the small intestine. Closed loops of the jejunum are created by ligation[6].

-

Toxin Administration: Cholera toxin or heat-stable enterotoxin of E. coli (STa) is injected into the lumen of the intestinal loops to induce fluid secretion[6][7].

-

Incubation: The intestines are returned to the abdominal cavity, and the mice are allowed to recover for a period of several hours.

-

Outcome Measurement: The mice are euthanized, and the intestinal loops are excised. The weight-to-length ratio of the loops is calculated as a measure of intestinal fluid accumulation. The efficacy of this compound is determined by its ability to reduce this ratio compared to vehicle-treated controls[6].

Conclusion

This compound is a highly potent, stereospecific, direct pore blocker of the CFTR chloride channel. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of diseases involving CFTR hyperactivation make it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on CFTR modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of CFTR bound to this compound unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Foundational Research on Benzopyrimido-pyrrolo-oxazine-dione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on benzopyrimido-pyrrolo-oxazine-dione (BPO) compounds. This class of heterocyclic molecules has garnered significant interest in the field of drug discovery, primarily for its potent inhibitory effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key target in diseases such as cystic fibrosis, polycystic kidney disease, and secretory diarrheas. Recent studies have also explored the potential of related pyrimido-pyrrolo-oxazine scaffolds as inhibitors of the mechanistic target of rapamycin (mTOR), indicating a broader therapeutic potential for this chemical class.

Chemical Synthesis

The synthesis of benzopyrimido-pyrrolo-oxazine-dione compounds is a multi-step process that has been efficiently optimized. The general strategy involves the construction of the tricyclic core through a series of key reactions. A prominent example is the synthesis of BPO-27, a potent CFTR inhibitor.

While a detailed, step-by-step protocol for the synthesis of BPO-27 can be found in the supporting information of the primary literature, a general overview of the synthetic route is as follows:

-

Alkylation of Uracil: The synthesis often commences with the alkylation of a substituted uracil derivative, such as 6-methyluracil, using an alkylating agent like dimethyl sulfate in the presence of a base.

-

Acylation: The resulting N,N-dimethylated uracil undergoes acylation, for instance with benzoyl chloride, to introduce a key substituent.

-

Cyclization Cascade: Subsequent reaction steps lead to the formation of the fused pyrrolo-oxazine ring system. This typically involves the reaction with a substituted amine and subsequent cyclization to form the core benzopyrimido-pyrrolo-oxazine-dione scaffold. The synthesis of various analogues is often achieved by modifying the substituents on the starting materials.

Biological Activity and Mechanism of Action

The primary biological activity identified for benzopyrimido-pyrrolo-oxazine-dione compounds is the potent inhibition of the CFTR chloride channel. The lead compound, (R)-BPO-27, has demonstrated low nanomolar potency in inhibiting CFTR.

CFTR Inhibition

Initially, the mechanism of action for this compound was proposed to be competitive inhibition of ATP binding to the nucleotide-binding domains (NBDs) of CFTR. This was supported by patch-clamp studies showing that this compound reduced the channel's open probability and increased its closed time without altering unitary conductance. Furthermore, the EC50 for ATP activation of CFTR was significantly increased in the presence of this compound.

However, more recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided compelling evidence for an alternative mechanism. This new evidence suggests that this compound acts as a direct pore blocker of the CFTR channel. According to this model, the inhibitor binds within the channel pore, physically occluding the passage of chloride ions. This pore-blocking action uncouples ATP hydrolysis from channel gating. This updated understanding of the mechanism is critical for the future design of next-generation CFTR inhibitors based on this scaffold.

mTOR Inhibition

Intriguingly, research into the broader chemical space of pyrimido-pyrrolo-oxazines has revealed their potential as inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation. A conformational restriction strategy in the design of these compounds led to the identification of selective mTOR inhibitors with good metabolic stability. This discovery opens up new avenues for the application of this compound class in oncology and other diseases where mTOR signaling is dysregulated.

Data Presentation

The following tables summarize the quantitative data on the biological activity of key benzopyrimido-pyrrolo-oxazine-dione compounds and their analogues.

Table 1: CFTR Inhibition by BPO Compounds

| Compound | Target | Assay | IC50 (nM) | Reference |

| (±)-BPO-27 | CFTR | Short-circuit current | ~8 | |

| (+)-(R)-BPO-27 | CFTR | Short-circuit current | ~4 | |

| (-)-(S)-BPO-27 | CFTR | Short-circuit current | Inactive at 100 nM | |

| BPO-27 Analogue | CFTR | Embryonic kidney cyst growth | ~100 |

Table 2: Effect of this compound on ATP Activation of CFTR

| Condition | EC50 of ATP (mM) | Fold Change | Reference |

| Control | 0.27 | - | |

| + 0.5 nM this compound | 1.77 | 6.6 |

Table 3: mTOR and PI3Kα Inhibition by a Pyrimido-pyrrolo-oxazine Derivative

| Compound | Target | Ki (nM) | Selectivity (PI3Kα/mTOR) | Reference |

| 12b | mTOR | 8.0 | ~450-fold | |

| PI3Kα | >3600 |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are overviews of the key experimental methodologies used in the foundational research of benzopyrimido-pyrrolo-oxazine-dione compounds.

Whole-Cell Patch-Clamp Recording of CFTR Currents

This technique is used to measure the total chloride current flowing through all CFTR channels on the surface of a single cell.

-

Cell Preparation: Cells expressing CFTR (e.g., CHO-K1 or FRT cells) are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -40 mV), and voltage steps are applied to elicit CFTR currents. CFTR is typically activated by cAMP-elevating agents like forskolin. The effect of BPO compounds is assessed by adding them to the extracellular bath solution.

Single-Channel Patch-Clamp Recording of CFTR

This technique allows for the observation of the opening and closing of individual CFTR channels, providing insights into channel gating kinetics.

-

Excised Inside-Out Patch Formation: After obtaining a giga-seal in the cell-attached configuration, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.

-

Solution Exchange: This configuration allows for the direct application of ATP, PKA (to phosphorylate and activate the channel), and BPO compounds to the intracellular face of the channel.

-

Data Recording: The current flowing through the single channel is recorded at a constant holding potential. The data reveals the unitary conductance of the channel and its open and closed times.

Mandatory Visualization

Signaling and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Proposed ATP-Competitive Inhibition Mechanism of this compound.

Caption: Direct Pore-Blocking Mechanism of this compound.

Caption: General Experimental Workflow for Patch-Clamp Analysis.

Methodological & Application

Application Notes and Protocols for (R)-BPO-27 in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BPO-27 is a potent and highly selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] As the active enantiomer of the benzopyrimido-pyrrolo-oxazinedione BPO-27, it exhibits low nanomolar potency, making it a valuable tool for studying CFTR function and for the development of therapeutics targeting CFTR-mediated diseases like secretory diarrheas.[1][2] The S-enantiomer of BPO-27 is inactive, highlighting the specific interaction of the R-enantiomer with the channel. This document provides detailed protocols for the application of this compound in patch clamp electrophysiology experiments to study CFTR.

Mechanism of Action

Recent studies have elucidated that this compound acts as a direct pore blocker of the CFTR channel.[3][4] It binds within the inner vestibule of the channel, physically occluding the chloride ion pathway.[3][4] This pore-blocking action uncouples the channel's chloride conductance from its ATP hydrolysis cycle.[3][4] While it directly blocks the pore, this compound also affects the ATP-dependent gating of CFTR, increasing the apparent Michaelis constant (Km) for ATP.[3][5] Single-channel recordings have shown that this compound reduces the channel's open probability by increasing its closed time, without altering the single-channel conductance.[5]

Data Presentation

Table 1: Potency of this compound on CFTR

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (Cell-based assay) | ~4 nM | Not specified | [1] |

| IC₅₀ (cAMP agonists) | Down to ~5 nM | Epithelial cell cultures | [2] |

| IC₅₀ (Single-channel, cytoplasmic application) | ~600 pM | Inside-out patches | [6] |

Table 2: Effect of this compound on CFTR Gating and Kinetics

| Parameter | Condition | Value | Reference |

| Whole-Cell | |||

| ATP Activation EC₅₀ (Control) | 0.5 nM this compound | 0.27 mM | [5] |

| ATP Activation EC₅₀ (with this compound) | 0.5 nM this compound | 1.77 mM | [5] |

| Inside-Out Patch | |||

| Inhibition t₁/₂ | 1 µM this compound | 12 ± 0.6 s | [3] |

| Recovery t₁/₂ | 1 µM this compound | 420 ± 75 s | [3] |

| Single-Channel | |||

| Open Probability (NPₒ) (Control) | 5 nM this compound | 0.29 ± 0.02 | [5] |

| Open Probability (NPₒ) (with this compound) | 5 nM this compound | 0.08 ± 0.01 | [5] |

Signaling Pathway and Inhibition Mechanism

Caption: CFTR channel activation via the cAMP/PKA pathway and its inhibition by this compound through direct pore blockage.

Experimental Protocols

Cell Culture and Transfection

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293T) cells are suitable for heterologous expression of wild-type or mutant CFTR.

-

Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

-

CHO-K1 Cells: Use Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) GlutaMAX.

-

HEK-293T Cells: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

-

-

Transfection: Seed cells on 35-mm culture dishes or on glass coverslips 24 hours before transfection. Transfect with a plasmid encoding human CFTR using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Patch Clamp Electrophysiology

Whole-Cell Recording Protocol

This configuration is useful for assessing the overall effect of this compound on the CFTR current in a cell.

-

Solution Preparation:

-

External Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 1 EGTA, 5 HEPES, 1 Mg-ATP (pH 7.2 with CsOH).

-

-

Recording Procedure:

-

Obtain a gigaohm seal and establish the whole-cell configuration.

-

Hold the cell at a potential of 0 mV. Elicit currents by applying voltage steps from -80 mV to +80 mV in 20 mV increments.

-

Establish a baseline CFTR current by perfusing the cell with a solution containing a CFTR activator (e.g., 10 µM Forskolin and 100 µM IBMX).

-

Once a stable baseline current is achieved, apply this compound at the desired concentration in the continued presence of the activator.

-

Record the inhibition of the CFTR current. Washout of the compound can be performed to assess reversibility.

-

Inside-Out Patch Recording Protocol

This configuration allows for the direct application of this compound to the cytoplasmic face of the channel, ideal for studying channel gating and kinetics.

-

Solution Preparation:

-

Pipette (External) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES (pH 7.4).

-

Bath (Internal) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 TES, 1 EGTA, plus 1 mM Mg-ATP and 150 nM PKA catalytic subunit to activate CFTR (pH 7.4).

-

-

Recording Procedure:

-

After forming a cell-attached patch, excise the patch to achieve the inside-out configuration.

-

Activate CFTR channels by perfusing the patch with the ATP- and PKA-containing bath solution.

-

Record baseline channel activity at a fixed holding potential (e.g., -50 mV).

-

Apply this compound to the bath at the desired concentration and record the change in channel activity.

-

For single-channel analysis, data can be used to determine changes in open probability (NPₒ), open time, and closed time.

-

Experimental Workflow Diagram

Caption: A generalized workflow for a patch clamp experiment to evaluate the effect of this compound on CFTR channels.

Selectivity

This compound has demonstrated high selectivity for CFTR. In short-circuit current measurements on human bronchial epithelial cells, a high concentration of this compound (10 µM) did not affect the currents mediated by the epithelial sodium channel (ENaC) or calcium-activated chloride channels (CaCCs).[6] This high degree of selectivity makes this compound a precise tool for isolating and studying CFTR-specific currents in both native and heterologous expression systems.

References

- 1. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of CFTR bound to this compound unveils a pore-blockage mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzopyrimido-pyrrolo-oxazine-dione this compound Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor this compound for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-BPO-27 in Ussing Chamber Short-Circuit Current Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BPO-27 is a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] The CFTR channel plays a crucial role in ion and fluid transport across epithelial surfaces, and its dysfunction is associated with diseases such as cystic fibrosis and secretory diarrheas.[4][5][6] Ussing chamber short-circuit current (Isc) assays are a fundamental tool for studying the function of CFTR and the effect of modulators like this compound.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound in Ussing chamber experiments to accurately measure CFTR inhibition.

Principle of the Assay

The Ussing chamber allows for the measurement of ion transport across an epithelial monolayer by isolating the apical and basolateral sides of the tissue or cell culture.[7][9] The short-circuit current (Isc) is the current required to clamp the transepithelial voltage to zero, and it represents the net ion transport across the epithelium.[7][8] In the context of CFTR research, an increase in Isc following stimulation with activators like forskolin reflects the opening of CFTR channels and subsequent chloride secretion. The addition of a CFTR inhibitor, such as this compound, will cause a dose-dependent decrease in this stimulated Isc, allowing for the quantification of its inhibitory potency.[3][4]

Mechanism of Action of this compound

This compound acts as a direct blocker of the CFTR pore, thereby preventing the flow of chloride ions.[10] While initial hypotheses suggested it might compete with ATP at the nucleotide-binding domains (NBDs), more recent structural studies have revealed that it binds within the inner vestibule of the channel.[1][2][10] This binding physically occludes the ion-conducting pathway. The S-enantiomer of BPO-27 is inactive, highlighting the stereospecificity of the interaction.[1][4]

Data Presentation

The inhibitory effect of this compound on CFTR-mediated short-circuit current is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound in various experimental systems.

| Cell Line/System | CFTR Activator(s) | IC50 of this compound | Reference(s) |

| FRT cells expressing human wild-type CFTR | Forskolin (10 µM) | ~4 nM | [4] |

| FRT cells expressing human wild-type CFTR | CPT-cAMP (100 μM) | ~5 nM | [3] |

| FRT cells expressing human wild-type CFTR | 8-Br-cGMP (200 μM) | ~10 nM | [3] |

| Human duodenal enteroid-derived planar cultures | Forskolin | ~5 nM | [3] |

Experimental Protocols

Materials and Reagents

-